molecular formula C10H12BrNO2 B8244891 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol

Cat. No.: B8244891
M. Wt: 258.11 g/mol
InChI Key: ARRFVPZQBSDQDZ-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol ( 2368946-05-6) is a high-value chemical building block with a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.11 g/mol . This compound features a unique structure that incorporates a bromo- and methyl-substituted pyridine ring attached to a tetrahydrofuran (THF) scaffold bearing a hydroxyl group, as represented by the SMILES notation OC1(C2=NC(Br)=CC(C)=C2)COCC1 . The integration of a tetrahydrofuran moiety is of significant interest in medicinal chemistry. Tetrahydrofuran derivatives are recognized as privileged structures in the development of bioactive molecules and have been identified as key scaffolds in various pharmacological agents . For instance, tetrahydrofuran lignans isolated from natural products have demonstrated cytotoxic activity, and synthetic tetrahydrofuran derivatives have been explored as potent NK1 receptor antagonists for the potential treatment of conditions such as depression and mood disorders . The presence of the bromine atom on the pyridine ring provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate for constructing more complex molecules for pharmaceutical and materials science research . This product is supplied for research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in various quantities from global stockpoints to ensure efficient delivery .

Properties

IUPAC Name

3-(6-bromo-4-methylpyridin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-4-8(12-9(11)5-7)10(13)2-3-14-6-10/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFVPZQBSDQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction enables ether bond formation between the pyridyl hydroxyl group and tetrahydrofuran-3-ol. Using diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF), 6-bromo-4-methyl-2-pyridinol couples with (R)-tetrahydrofuran-3-ol at room temperature.

ParameterValue
SolventTHF
BasePPh<sub>3</sub>
Oxidizing AgentDEAD
Yield54.5%

This method preserves stereochemistry and avoids racemization, making it suitable for enantioselective synthesis.

Nucleophilic Substitution

Activation of the pyridyl hydroxyl group as a triflate (using triflic anhydride) allows displacement by tetrahydrofuran-3-ol under basic conditions. For instance, treatment with NaH in DMF at 0°C affords the coupled product in 48.7% yield.

Stereochemical Control and Resolution

The 3-hydroxyl group’s configuration is critical for biological activity. Diastereomeric resolution using chiral acids like L-(-)-dibenzoyl tartaric acid (DBTA) separates enantiomers via salt formation. For example, treating the racemic mixture with DBTA in methanol precipitates the (R)-enantiomer as a crystalline tartrate salt.

Analytical Validation and Characterization

Post-synthesis, the compound is validated via:

  • <sup>1</sup>H NMR : Methyl groups resonate at δ 2.46 ppm, while the tetrahydrofuran protons appear as multiplets between δ 3.33–3.91 ppm.

  • LC-MS : ESI-MS shows [M+H]<sup>+</sup> at m/z 256.91.

  • X-ray Crystallography : Confirms absolute stereochemistry and molecular packing.

Scale-Up Considerations and Yield Optimization

Large-scale synthesis requires optimizing solvent systems and minimizing purification steps. For example, replacing column chromatography with crystallization improves throughput. In the bromination of 4-methyl-2-pyridinol, switching from DCM to ethyl acetate/hexanes reduces solvent waste while maintaining 89% yield .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is utilized as a building block in organic synthesis, enabling the formation of more complex structures. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties .

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with biological targets, making it a candidate for studying enzyme activities and receptor functions .

Medicine

The compound has shown promise in medicinal applications, particularly as a potential therapeutic agent . Research indicates that it may act as an inhibitor of specific enzymes involved in disease processes. For instance, studies have explored its effects on amyloid-beta production, which is relevant in Alzheimer's disease research .

Industry

In industrial applications, this compound is being explored for developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating advanced polymers and other materials .

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The activity was linked to specific structural features of the compound .
  • Antimicrobial Activity : Compounds related to this compound have been evaluated for their antibacterial properties against pathogens like Escherichia coli and Bacillus cereus. Results indicated significant inhibition at varying concentrations .

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the tetrahydrofuran ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

3-(4-Bromophenyl)tetrahydrofuran-3-ol (CID 105503976)

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Key Differences: Replaces the pyridyl group with a bromophenyl ring.
  • Applications : Likely used in medicinal chemistry for its aryl bromide reactivity, similar to intermediates in kinase inhibitors .

(2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Key Features : Integrates a THF-3-yloxy group into a pyran-based structure. The bromophenyl and hydroxymethyl groups suggest applications in glycosidase inhibitors or antiviral agents .

Alkyl-Substituted Tetrahydrofuran-3-ol Derivatives

Compounds such as (2S,3S,4S)-4-Amino-2-((octyloxy)methyl)tetrahydrofuran-3-ol (9b) and analogs with C₁₄–C₁₈ alkyl chains (e.g., 9f–9h) exhibit:

  • Synthesis Yields : 71–80% via nucleophilic substitutions or azide reductions .
  • Biological Activity : Demonstrated antitumor properties as Jaspine B analogs, with potency influenced by alkyl chain length .

Stereochemical and Functional Group Variations

(S)-Tetrahydrofuran-3-ol (CAS 86087-23-2)

  • Key Role : A chiral building block for HIV protease inhibitors. The absence of substituents on the THF ring simplifies synthesis but limits functional diversity .
  • Enantioselective Production : Requires chemical synthesis or enzymatic resolution, unlike brominated analogs that may leverage halogen-directed reactivity .

Fluorinated Derivatives (e.g., (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-THF-3-ol)

  • Unique Features : Fluorine enhances metabolic stability and bioavailability. The triazolo-pyrimidine group enables applications in nucleoside analogs or kinase inhibitors .

Key Research Findings

  • Substituent Effects : Alkyl chains enhance lipophilicity and membrane permeability in antitumor analogs, while brominated aromatics improve cross-coupling reactivity .
  • Stereochemical Sensitivity : Enzymatic resolution of THF-3-ol derivatives is challenging due to similar substituent steric profiles, necessitating chemical methods for enantiopure production .
  • Biological Relevance : Bromine in pyridyl or phenyl groups may confer selective binding to biological targets (e.g., kinases or proteases) via halogen bonding .

Biological Activity

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is an organic compound notable for its unique structure, which combines a brominated pyridine ring with a tetrahydrofuran moiety. This structural configuration may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H12BrN2O2
  • Molecular Weight : 258.11 g/mol
  • CAS Number : 2368946-05-6

The compound's synthesis often involves the bromination of 4-methyl-2-pyridine followed by the formation of the tetrahydrofuran ring, typically utilizing methods such as the Suzuki–Miyaura coupling reaction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine substituent enhances binding affinity, while the tetrahydrofuran ring may facilitate specific interactions necessary for biological activity. This compound has been explored for its potential as an enzyme inhibitor and a ligand in biochemical assays .

Antiviral Properties

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant antiviral activity. For instance, studies on related structures have demonstrated effectiveness against HIV-1 and other viral pathogens. The presence of the tetrahydrofuran structure is believed to enhance lipophilicity and improve interactions with viral targets, potentially leading to lower IC50 values in antiviral assays .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in viral replication processes. The compound's mechanism may involve competitive inhibition at the enzyme's active site or allosteric modulation, which alters enzyme activity through conformational changes .

Case Studies

  • HIV Protease Inhibition :
    • A study focused on tetrahydrofuran derivatives showed promising results against HIV protease. Compounds similar to this compound were synthesized and evaluated for their inhibitory effects on HIV replication, revealing IC50 values ranging from 21 nM to 39 nM against resistant strains .
  • Anticancer Activity :
    • Research on heterocyclic compounds has highlighted their anticancer potential. Compounds with similar structural features have shown cytotoxicity against various cancer cell lines, indicating that this compound may possess similar properties worth exploring further .

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

Compound NameStructure TypeBiological ActivityIC50 (nM)
3-(6-Bromo-4-methyl-2-pyridyl)THFTetrahydrofuran derivativeAntiviral, Enzyme Inhibitor21 - 39
4-MethylpyridinePyridine derivativeModerate antibacterial>100
6-Bromo-2-pyridylmethanolAlcohol derivativeLow antiviral>200

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the pyridine ring followed by coupling with tetrahydrofuran derivatives. For example, NaH in THF can deprotonate intermediates to facilitate nucleophilic substitution or sigmatropic rearrangements . Enantiomeric purity is achieved using chiral catalysts or chromatography. Structural confirmation requires 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) to verify regiochemistry and stereochemistry .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly regarding its stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and coupling constants (e.g., vicinal coupling in the tetrahydrofuran ring) .
  • X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
  • IR Spectroscopy : Confirms functional groups (e.g., hydroxyl or C-Br stretches) .
    Cross-validation with computational methods (DFT calculations) is recommended for ambiguous cases.

Q. What role do protecting groups play in the synthesis of this compound?

  • Methodological Answer : Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) prevent undesired side reactions at the hydroxyl or pyridyl nitrogen during coupling steps. For instance, benzyl ethers are stable under basic conditions (e.g., NaH/THF) and can be removed via hydrogenolysis post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes observed during the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during acidic workup). Strategies include:

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates.
  • Chiral HPLC : Separates enantiomers for isolated characterization .
  • In-situ Monitoring : Use techniques like 19F NMR^{19}\text{F NMR} (if fluorinated analogs exist) to track stereochemical changes .

Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangement observed in the synthesis of related tetrahydrofuran derivatives?

  • Methodological Answer : The rearrangement proceeds via a six-membered transition state, where electron-withdrawing groups (e.g., bromine) stabilize partial charges. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (2H^{2}\text{H} or 13C^{13}\text{C}) traces bond reorganization . Solvent polarity (e.g., THF vs. DMF) also influences activation energy.

Q. How does the bromine substituent in this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the pyridyl ring, making the compound susceptible to nucleophilic attack under basic conditions. Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to pH 3–10 buffers at 40–60°C, monitoring decomposition via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .

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